N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chlorophenyl group, a morpholine ring, and a methylphenoxy group, which contribute to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-16-2-8-19(9-3-16)27-15-21(25)23-14-20(24-10-12-26-13-11-24)17-4-6-18(22)7-5-17/h2-9,20H,10-15H2,1H3,(H,23,25) |
InChI Key |
GQTVFBAFCRRBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, such as 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethanol.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-methylphenoxy)acetyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide
Comparison: N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to the presence of both the morpholine ring and the methylphenoxy group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
